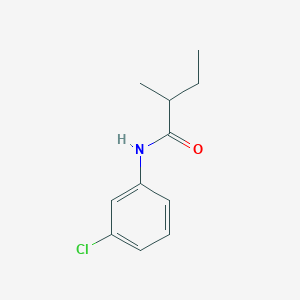

N-(3-chlorophenyl)-2-methylbutanamide

Description

N-(3-Chlorophenyl)-2-methylbutanamide is an amide derivative featuring a 3-chlorophenyl group attached to a 2-methylbutanamide backbone. The 3-chloro substituent on the phenyl ring introduces electron-withdrawing effects, which may influence electronic distribution, solubility, and interactions with biological targets. The 2-methylbutanamide chain contributes to lipophilicity, affecting bioavailability and metabolic stability.

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-methylbutanamide |

InChI |

InChI=1S/C11H14ClNO/c1-3-8(2)11(14)13-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H,13,14) |

InChI Key |

QGDDACIXDNBGJE-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)NC1=CC(=CC=C1)Cl |

Canonical SMILES |

CCC(C)C(=O)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Effects on the Phenyl Ring

N-(2-Chlorophenyl)-2-methylbutanamide (CAS 349576-44-9)

- Structure : Chloro substituent at the ortho (2-) position instead of meta (3-).

- Molecular Formula: C₁₁H₁₄ClNO; Molecular Weight: 211.69 g/mol .

- This positional change could alter dipole moments and crystal packing, affecting solubility and melting points.

N-(4-Chlorophenyl)-3-methylbutanamide Analogs

- Example : N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide ().

- Structure : 4-Chlorophenyl group with a pyridine-methyl substituent on the amide nitrogen.

- Molecular Weight : 302.79 g/mol; Activity : Demonstrated antifungal efficacy against Botrytis cinerea and Colletotrichum gossypii .

- Implications : The para-chloro substituent may enhance electronic effects for target binding, while the pyridine group introduces hydrogen-bonding capability, improving target engagement.

Functional Group Modifications

N-(3-Chlorophenyl)-2-sulfanylacetanilide ()

- Structure : Replaces the 2-methylbutanamide chain with a sulfanylacetamide group.

- Synthesis : Derived from 3-chloroaniline and 2-sulfanylacetic acid (93% yield).

- Properties : The thiol (-SH) group increases reactivity, enabling metal coordination or disulfide bond formation, which may enhance antimicrobial or chelating activity .

2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide ()

- Structure : Incorporates a benzimidazole-thio moiety.

- This structural complexity may broaden pharmacological applications, such as antiparasitic or anticancer activity .

Chain Length and Branching Effects

N-(3-Chloro-2-methylphenyl)-4-phenylbutanamide (CAS 430464-38-3)

- Structure : 4-Phenylbutanamide chain with a 3-chloro-2-methylphenyl group.

- Molecular Formula: C₁₇H₁₈ClNO; Molecular Weight: 287.78 g/mol .

- Implications : The elongated 4-phenylbutanamide chain increases hydrophobicity (higher logP), likely enhancing membrane permeability but reducing aqueous solubility.

N-(3-Methylphenyl)-2-phenylbutanamide (CAS 349088-59-1)

- Structure : Replaces chloro with methyl and adds a phenyl group to the butanamide.

- Molecular Weight : 253.34 g/mol .

- Implications : The methyl group reduces electron-withdrawing effects, while the phenylbutanamide chain may sterically hinder target interactions, altering selectivity.

N-(3-Chlorophenyl)naphthyl Carboxamide ()

- Structure : Naphthyl group instead of methylbutanamide.

- Activity: Exhibited superior binding to inflammatory targets (FLT1, NOS3) compared to aspirin, attributed to its high softness energy (HOMO-LUMO gap analysis) .

- Implications : The naphthyl group enhances π-π interactions, improving affinity for hydrophobic binding pockets.

Antifungal Analogs ()

- Example : N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide.

- Activity : Inhibited fungal growth via hydrogen-bonding interactions stabilized by its crystal structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.